(E)-Hex-3-enyl butyrate

描述

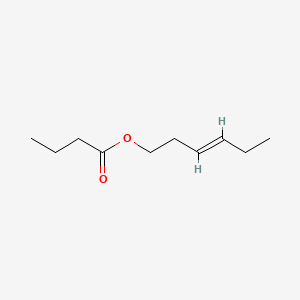

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[(E)-hex-3-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h5-6H,3-4,7-9H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCHOPXVYTWUHDS-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880891 | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53398-84-8 | |

| Record name | trans-3-Hexenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenyl butyrate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (3E)-3-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-3-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENYL BUTYRATE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL7S17GR7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Sources of Hex 3 Enyl Butyrate

Natural Distribution in Plant Species

The distribution of hex-3-enyl butyrate (B1204436) isomers in the plant kingdom is diverse, with the compound being identified in fruits, trees, agricultural crops, and ornamental plants. The specific isomer, whether (E) or (Z), is a critical aspect of its natural occurrence.

Identification in Fruits (e.g., Citrus iyo, Prunus dulcis)

The (Z)-isomer of hex-3-enyl butyrate, cis-3-Hexenyl butyrate, has been noted as a naturally occurring compound in various citrus fruits. fragranceconservatory.com In a study focusing on the volatile organic compound (VOC) emissions of 'Nonpareil' variety almonds (Prunus dulcis), (Z)-hex-3-enyl butyrate was identified as one of the key volatiles present throughout the growing season. cohlife.org

Presence in Tree Species (e.g., Quercus agrifolia)

Current research on the volatile emissions of the coast live oak, Quercus agrifolia, does not indicate the presence of (E)-Hex-3-enyl butyrate. Studies on this species have focused on other compounds, such as phenolic compounds and terpenes, particularly in response to pathogens like Phytophthora ramorum or the effects of toasting on oak wood for barrel making. researchgate.netnih.gov

Detection in Agricultural Crops (e.g., Glycine max, Medicago sativa, Camellia sinensis, Vaccinium corymbosum)

Hex-3-enyl butyrate and its isomers have been detected in several major agricultural crops.

Glycine max (Soybean): The compound hex-3-en-1-yl butanoate, without specification of the isomer, has been reported as a component found in soybean.

Medicago sativa (Alfalfa): The presence of cis-3-Hexenyl butyrate, the (Z)-isomer, has been specifically reported in alfalfa. nih.gov

Camellia sinensis (Tea): The (E)-isomer, identified as Hex-trans-3-enyl-butyrate, has been documented in the leaves of the tea plant.

Vaccinium corymbosum (Highbush Blueberry): Despite extensive analysis of the volatile compounds that contribute to blueberry aroma, neither this compound nor its (Z)-isomer has been identified as a component of the fruit's volatile profile. nih.govresearchgate.net The aroma of blueberries is primarily attributed to a complex mixture of other esters, aldehydes, and terpenoids. nih.govresearchgate.net

Emission from Ornamental Plants (e.g., Tulbaghia violacea)

Studies on the volatile emissions of the ornamental plant Tulbaghia violacea (society garlic) have identified a profile rich in green leaf volatiles (GLVs). However, this compound or its (Z)-isomer are not among the reported compounds for this species. The primary GLVs emitted include (Z)-3-Hexenyl acetate (B1210297) and (Z)-3-Hexenyl-α-methylbutyrate.

Context within Broader Plant Volatile Organic Compound (VOC) Profiles

This compound and its isomers exist within a complex mixture of other volatile organic compounds that define a plant's specific aroma and ecological interactions.

In Prunus dulcis , (Z)-hex-3-enyl butyrate is emitted alongside other volatiles such as (Z)-hex-3-enyl acetate, undecan-2-ol, beta-bourbonene, and tetradecane. cohlife.org

The VOC profile of Camellia sinensis is famously complex, with hex-3-enyl butyrate isomers being part of a larger group of compounds known as green leaf volatiles, which also includes hexenal, hexenol, and their acetate esters, contributing to the characteristic "green" aroma of tea.

In plants where hex-3-enyl butyrate is not detected, such as Vaccinium corymbosum and Tulbaghia violacea , the VOC profile is dominated by other compounds. Blueberry profiles are rich in linalool, various other esters like ethyl acetate and ethyl 2-methylbutanoate, and aldehydes like (E)-2-hexenal. nih.govresearchgate.net The profile of Tulbaghia violacea is characterized by sulfur compounds and other GLVs like (Z)-3-Hexenyl acetate.

The table below summarizes the occurrence of Hex-3-enyl Butyrate isomers in the specified plant species based on available research.

| Plant Species | Common Name | Compound Isomer Identified | Plant Part |

| Prunus dulcis | Almond | (Z)-Hex-3-enyl butyrate cohlife.org | Fruit cohlife.org |

| Glycine max | Soybean | Hex-3-enyl butanoate (Isomer not specified) | Not specified |

| Medicago sativa | Alfalfa | (Z)-Hex-3-enyl butyrate nih.gov | Not specified |

| Camellia sinensis | Tea | This compound | Leaf |

| Citrus spp. | Citrus Fruits | (Z)-Hex-3-enyl butyrate fragranceconservatory.com | Fruit fragranceconservatory.com |

| Quercus agrifolia | Coast Live Oak | Not Detected | N/A |

| Vaccinium corymbosum | Highbush Blueberry | Not Detected nih.govresearchgate.net | N/A |

| Tulbaghia violacea | Society Garlic | Not Detected | N/A |

Microbial Production and Metabolism

Beyond the plant kingdom, hex-3-enyl butyrate has been identified as a metabolite produced by microorganisms. The yeast Saccharomyces cerevisiae, a cornerstone of industrial fermentation for beverages and biofuels, is reported to produce 3-hexenyl butanoate (isomer not specified). This production occurs as part of the yeast's secondary metabolism, where a wide array of volatile flavor and aroma compounds, including various esters, are synthesized. The formation of these esters is generally catalyzed by alcohol acetyltransferases, which condense an alcohol (like hex-3-en-1-ol) with an acyl-CoA molecule (like butyryl-CoA).

Biosynthetic Pathways and Metabolic Regulation of Hex 3 Enyl Butyrate

Precursor Compounds and Biochemical Origins

The synthesis of (E)-Hex-3-enyl butyrate (B1204436) relies on the availability of precursor molecules derived from fundamental cellular metabolic pools. The hexenyl alcohol portion originates from the breakdown of larger fatty acids, while the butyrate component is formed through separate metabolic processes.

The carbon backbones for both the alcohol and the acyl portions of (E)-Hex-3-enyl butyrate are supplied by fatty acid metabolism. The C6 "leaf alcohol" precursor, hex-3-en-1-ol, is derived from the enzymatic breakdown of C18 polyunsaturated fatty acids. Specifically, α-linolenic acid (C18:3) and linoleic acid (C18:2) are the primary substrates.

The butyrate moiety is derived from butyryl-coenzyme A (butyryl-CoA). There are four primary metabolic pathways known to synthesize butyryl-CoA: the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine (B10760008) pathway. researchgate.net All these pathways eventually converge on the production of butyryl-CoA, which can then be utilized for ester formation. researchgate.net

| Precursor Group | Specific Precursor | Metabolic Origin | Resulting Moiety in Final Compound |

| Alcohol Precursor | α-Linolenic Acid (C18:3) | Fatty Acid Pool | (E)-Hex-3-en-1-ol |

| Linoleic Acid (C18:2) | Fatty Acid Pool | (E)-Hex-3-en-1-ol | |

| Acyl Precursor | Butyryl-CoA | Acetyl-CoA, Glutarate, 4-Aminobutyrate, or Lysine Pathways | Butyrate |

The generation of the C6 alcohol precursor is a direct result of the oxylipin pathway, a metabolic cascade initiated by lipid oxidation. researchgate.net This pathway is often triggered by cellular stress, such as tissue damage in plants. The process begins with the oxygenation of polyunsaturated fatty acids (linolenic or linoleic acid) by a lipoxygenase (LOX) enzyme.

This reaction forms a fatty acid hydroperoxide. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves the hydroperoxide into two smaller molecules. In the case of linolenic acid, HPL action yields (Z)-3-hexenal (a C6 aldehyde) and a C12 oxo-acid. The (Z)-3-hexenal is then reduced by an alcohol dehydrogenase (ADH) to form (Z)-3-hexen-1-ol. This (Z)-isomer is the initial C6 alcohol produced by this pathway.

Enzymatic Mechanisms and Biosynthetic Enzymes

The assembly of this compound from its precursors is governed by a series of specific enzymatic reactions. These include the final esterification step, the critical isomerization that determines the (E) stereochemistry, and the overarching genetic regulation that controls the expression of the necessary enzymes.

The final step in the biosynthesis is the formation of the ester bond between the alcohol ((E)-hex-3-en-1-ol) and the acyl donor (butyryl-CoA). This reaction is catalyzed by enzymes with esterase or transesterase activity, most notably alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from a coenzyme A thioester to an alcohol substrate. nih.gov In this specific case, an AAT would catalyze the reaction between (E)-hex-3-en-1-ol and butyryl-CoA, releasing coenzyme A and forming this compound. While esterases are often associated with the hydrolysis (cleavage) of esters, they can also catalyze the synthesis reaction, particularly under conditions where the concentration of precursor alcohol and acyl-CoA is high. researchgate.net

As noted, the oxylipin pathway initially produces the C6 aldehyde and alcohol in the (Z) configuration ((Z)-3-hexenal and (Z)-3-hexen-1-ol). biorxiv.org To form this compound, an isomerization from the (Z) to the (E) form must occur. This conversion can happen at the stage of the C6 aldehyde precursor. Specific isomerase enzymes are known to catalyze the conversion of (Z)-3-hexenal into (E)-2-hexenal. biorxiv.org The existence of an isomerase capable of converting (Z)-3-hexenal to (E)-3-hexenal or (Z)-3-hexen-1-ol to (E)-3-hexen-1-ol is plausible for the synthesis of the (E)-3-enyl ester, though the precise enzymatic mechanism and the specific isomerase involved are less well-characterized. Non-enzymatic isomerization under certain conditions, such as photo-irradiation, has also been noted for some molecules, but enzymatic control is typical in biological systems. researchgate.net

The biosynthesis of this compound is under tight genetic control. The production of its precursors, particularly the C6 alcohol, is often part of a plant's defense response to wounding or herbivory. researchgate.netbiorxiv.org The genes encoding the key enzymes of the oxylipin pathway—lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH)—are rapidly upregulated following mechanical damage. Similarly, the expression of the alcohol acyltransferase (AAT) genes responsible for the final esterification step is also often induced by such stresses. This coordinated gene expression ensures that the volatile ester is produced and released precisely when needed, for instance, to signal to other parts of the plant or to interact with insects. biorxiv.org

| Enzyme Class | Specific Function | Gene Regulation |

| Lipoxygenase (LOX) | Oxygenates polyunsaturated fatty acids | Upregulated by wounding/stress |

| Hydroperoxide Lyase (HPL) | Cleaves fatty acid hydroperoxides to form C6 aldehydes | Upregulated by wounding/stress |

| Alcohol Dehydrogenase (ADH) | Reduces C6 aldehydes to C6 alcohols | Upregulated by wounding/stress |

| Isomerase | Converts (Z)-isomers to (E)-isomers | Potentially stress-regulated |

| Alcohol Acyltransferase (AAT) | Catalyzes the final esterification of the alcohol and acyl-CoA | Upregulated by wounding/stress |

Environmental and Developmental Influences on Biosynthesis of this compound

The biosynthesis and emission of this compound, like many plant volatile organic compounds (VOCs), are not static processes. They are dynamically regulated by a variety of external environmental cues and internal developmental stages. Factors such as physical damage, environmental stress, and post-harvest processing can significantly alter the production of this compound, which plays a role in plant defense and contributes to the aroma profiles of various plant-derived products.

Impact of Mechanical Wounding and Herbivory

Plants respond to physical damage, whether from mechanical means or herbivore attacks, by rapidly releasing a specific blend of volatiles. This response is a crucial defense mechanism.

Herbivore-induced plant volatiles (HIPVs) are released systemically in response to feeding by arthropods. uu.nl These volatile signals can serve to repel herbivores or, in a form of indirect defense, attract the natural enemies of the herbivores, such as parasitic wasps. uu.nl A primary component of the initial volatile burst from damaged plant tissues is a group of C6 compounds known as Green Leaf Volatiles (GLVs), which are formed from the enzymatic breakdown of fatty acids. bohrium.com This group includes alcohols, aldehydes, and their esters, such as this compound. The release of GLVs is a near-universal response to tissue damage across different plant species. nih.gov For instance, in response to caterpillar feeding, cotton plants release specific blends of volatiles, with an initial emission of constitutively stored compounds followed by the synthesis of new compounds. researchgate.net The production of this compound and related GLV esters is a direct consequence of this wound-response pathway, where leaf alcohols are esterified with various acids.

Table 1: General Plant Response to Wounding and Herbivory

| Stimulus | Initial Response | Key Volatile Group | Example Compounds |

|---|---|---|---|

| Mechanical Damage | Release of stored volatiles | Green Leaf Volatiles (GLVs) | (Z)-3-hexenal, (Z)-3-hexen-1-ol |

Effects of Abiotic Stress (e.g., Drought) on Volatile Profiles

Abiotic stresses, such as drought, significantly impact plant physiology and metabolism, including the biosynthesis and emission of VOCs. Drought stress can lead to substantial changes in a plant's volatile profile, affecting both the quantity and composition of emitted compounds. consensus.app

In response to water deficit, plants initiate a series of defense mechanisms to conserve water. One critical action is the closure of stomata, the small pores on leaf surfaces that regulate gas exchange and water loss. nih.goveurekalert.org Research has identified the stereoisomer, (Z)-3-hexenyl butyrate, as a natural compound that can induce stomatal closure. nih.goveurekalert.org This action helps reduce water loss and can also limit the entry of pathogens. nih.goveurekalert.org The application of (Z)-3-hexenyl butyrate triggers a signaling cascade involving the activation of calcium channels and the production of reactive oxygen species (ROS), which are key components in the regulation of stomatal aperture. nih.goveurekalert.org

While direct studies on this compound are less common in this context, the known function of its isomer highlights the role of this class of volatile esters in plant responses to drought. General studies on drought-stressed plants show varied effects on VOC emissions; for example, some plants exhibit an increase in monoterpene synthesis while showing a decline in sesquiterpene production. nih.gov In buckwheat, drought stress altered the composition of floral volatiles, leading to higher emissions of compounds like (Z)-3-hexenol. consensus.app This demonstrates that water scarcity acts as a significant regulator of the metabolic pathways leading to volatile production.

Changes During Plant Processing Stages (e.g., Tea Fermentation)

The post-harvest processing of plant materials, particularly in the production of tea, involves a series of controlled biochemical reactions that dramatically transform the chemical profile of the leaves, including the composition of volatile compounds. This compound is one of the many fatty acid-derived volatiles (FADVs) whose concentration is significantly altered during these stages. nih.gov

Conversely, in the processing of "beauty tea," the content of (E)-3-hex-enyl butyrate was observed to decline continuously throughout the manufacturing process. tea-science.com This highlights how different processing techniques (e.g., varying levels of oxidation, withering methods) can lead to either the generation or degradation of specific volatile compounds. The final aroma profile of a tea is a result of the complex interplay between the starting material and the specific processing parameters employed.

Table 3: Changes in this compound and Related Volatiles During Tea Processing

| Tea Type | Processing Stage | Change in this compound | Related Volatiles Formed | Reference |

|---|---|---|---|---|

| Tieguanyin Oolong | Green-making / Turning over | Detected as a key FADV | New FADVs like (Z)-3-hexenyl butyrate, hexyl hexanoate (B1226103) produced | nih.gov |

Role in Chemical Ecology and Inter Organismal Interactions

Plant-Insect Interactions

The interactions between plants and insects are often orchestrated by a sophisticated language of chemical cues. (E)-Hex-3-enyl butyrate (B1204436) emerges as a significant contributor to this chemical communication, influencing insect behavior and plant defense mechanisms.

Role as Semiochemicals (Pheromones, Kairomones, Allomones)

(E)-Hex-3-enyl butyrate is recognized as a floral compound, contributing to the scent profile of various plant species. As a semiochemical, it is involved in conveying information between organisms. However, specific research detailing its role as a pheromone (intraspecific communication), kairomone (benefiting the receiver from another species), or allomone (benefiting the emitter by affecting a receiver of another species) is not extensively documented. While its presence in floral bouquets suggests a potential kairomonal role in attracting pollinators, further targeted research is required to fully elucidate its specific functions within these classifications. The Pherobase database lists it as a floral compound found in a variety of plants, indicating its widespread availability as a potential chemical cue for insects. pherobase.com

Host Plant Recognition and Selection by Insects (e.g., Cranberry Weevil, Moths)

Volatile organic compounds are crucial for herbivorous insects to locate and identify suitable host plants. Research on the cranberry weevil, Anthonomus musculus, has shown that a blend of volatiles from blueberry buds, a host plant, elicits strong antennal responses. One of the compounds identified in these studies is the isomer (Z)-3-hexenyl butyrate. oup.comnih.govresearchgate.net While this highlights the importance of hexenyl butyrate in host recognition for this particular insect, specific studies focusing exclusively on the activity of the (E)-isomer in the cranberry weevil or in moths are limited. The subtle difference in the chemical structure between the (E) and (Z) isomers can lead to different biological activities, and therefore, the specific role of this compound in host plant selection by these insects remains an area for further investigation.

Oviposition Cues and Behavioral Responses

Plant Defense Responses and Induction of Resistance

Plants possess a sophisticated defense system that can be activated upon herbivore attack. The release of volatile compounds is a key component of this defense, serving to deter herbivores and attract their natural enemies. Research has extensively documented the role of green leaf volatiles, particularly the (Z)-isomers, in inducing defense responses in plants. For instance, (Z)-3-hexenyl butyrate has been shown to induce stomatal closure, a defense mechanism against pathogens, and enhance resistance to bacterial infections in tomato plants. biorxiv.orgbiorxiv.orgnih.govmdpi.com However, specific research focusing on the capacity of this compound to induce plant defense responses and resistance is not as prevalent. The differential effects of stereoisomers in biological systems underscore the need for specific studies on the (E)-form of this compound.

Plant-Plant Communication and Defense Priming

Plants can perceive volatile cues from neighboring damaged plants, leading to a state of heightened defense readiness known as "priming." This allows for a faster and stronger defense response upon subsequent attack. Green leaf volatiles are well-established as key signaling molecules in this plant-plant communication. Studies have shown that exposure to volatiles such as (Z)-3-hexenyl acetate (B1210297) can prime the defenses of nearby plants. Research into the specific role of hexenyl butyrate in this process has largely concentrated on the (Z)-isomer, which has been identified as a natural defense elicitor. biorxiv.orgbiorxiv.orgnih.gov The capacity of this compound to act as a priming agent in plant-plant communication is not as well-documented, representing a gap in the current understanding of its ecological functions.

Mechanisms of Chemosensory Reception in Insects

The detection of volatile chemical compounds such as this compound by insects is a sophisticated process initiated at the peripheral olfactory system, primarily located in the antennae. This process involves a series of molecular interactions that convert the chemical signal into an electrical signal, which is then processed by the brain. The key molecular players in this initial phase of olfaction include Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs). The neuronal response generated by these interactions can be measured using electrophysiological techniques.

Binding to Odorant-Binding Proteins (OBPs)

The journey of a hydrophobic odorant molecule like this compound from the environment to an olfactory receptor neuron begins in the aqueous lymph of the olfactory sensilla. nih.gov Odorant-Binding Proteins (OBPs) are small, soluble proteins found in high concentrations within this sensillar lymph. nih.govencyclopedia.pub They are considered essential for the first step in olfaction, acting as carriers that bind to hydrophobic odorants, solubilize them in the aqueous environment, and transport them to the Olfactory Receptors (ORs) housed on the dendritic membrane of olfactory sensory neurons. nih.govencyclopedia.pub

Insect OBPs are characterized by a compact, stable structure, typically comprising six alpha-helical domains held together by three conserved disulfide bridges. nih.govencyclopedia.pub This structure forms a hydrophobic internal pocket that serves as the binding site for odorant molecules. nih.govencyclopedia.pub The binding is a reversible process, and it is hypothesized that a pH drop near the receptor membrane may induce a conformational change in the OBP, leading to the release of the odorant molecule onto the receptor. mdpi.com

The binding affinity between an OBP and its ligand can be highly specific or broad, with some OBPs capable of binding to a range of different odorants. frontiersin.org This binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), determined through competitive binding assays using fluorescent probes. nih.gov While direct binding affinity data for this compound with specific insect OBPs is not extensively detailed in the available research, the table below provides an illustrative example of the binding affinities of an OBP from the ladybird, Harmonia axyridis, with various plant volatiles and pheromones. This demonstrates the range of binding strengths an OBP can exhibit. nih.gov

Table 1: Example of Binding Affinities of HaxyOBP15 from Harmonia axyridis to Various Ligands

| Ligand | Inhibition Constant (Ki) in μM |

| (E)-β-farnesene | 4.33 |

| β-ionone | 10.99 |

| α-ionone | 12.01 |

| Geranyl acetate | 20.33 |

| Nonyl aldehyde | 27.06 |

| Dihydro-β-ionone | 30.15 |

| Linalyl acetate | 31.01 |

| Data sourced from a study on Harmonia axyridis and is presented as an example of OBP-ligand binding affinities. nih.gov this compound was not a tested ligand in this study. |

Activation of Olfactory Receptors (ORs)

Once transported across the sensillum lymph, this compound interacts with Olfactory Receptors (ORs). Insect ORs are transmembrane proteins located on the dendrites of olfactory sensory neurons. nih.gov Unlike the G-protein coupled receptors found in vertebrates, insect ORs form a heteromeric complex consisting of a variable, ligand-binding subunit (OrX) and a highly conserved co-receptor subunit known as Orco. nih.govnih.gov This OrX-Orco complex functions as a ligand-gated ion channel. nih.gov

The binding of an odorant molecule to the specific OrX subunit is believed to induce a conformational change in the receptor complex, leading to the opening of the ion channel. bohrium.com This allows for an influx of cations (such as Na+, K+, and Ca2+) into the neuron, causing a depolarization of the cell membrane and the generation of an action potential—the electrical signal that is transmitted to the brain. nih.gov The diversity of the OrX subunits within an insect's genome allows it to detect a vast array of different chemical compounds. frontiersin.org

Specific research on the activation of ORs by this compound is limited. However, studies on the closely related isomer, (Z)-3-hexenyl butyrate, have provided insights into how these types of molecules activate insect ORs. In a study on the herbivorous fly Scaptomyza flava, the olfactory receptor SflaOr67b3, when heterologously expressed in Drosophila olfactory neurons, showed a distinct response to (Z)-3-hexenyl butyrate. nih.govwhitemanlab.org The data below illustrates the specificity of this receptor.

Table 2: Response of Scaptomyza flava Olfactory Receptor (SflaOr67b3) to Various Odorants

| Odorant Compound | Neuronal Firing Rate (Spikes/s ± SEM) |

| (Z)-3-hexenyl butyrate | 44.3 ± 9.0 |

| Acetophenone | 158.7 ± 11.2 |

| Benzyl isothiocyanate | 141.2 ± 10.9 |

| Allyl isothiocyanate | 124.0 ± 11.4 |

| Phenethyl isothiocyanate | 114.9 ± 11.0 |

| Paraffin Oil (Control) | 1.9 ± 0.6 |

| Data is for the (Z)-isomer, not the (E)-isomer. The response was measured using Single Sensillum Recordings from neurons heterologously expressing the receptor. nih.govwhitemanlab.org |

Electrophysiological Responses (e.g., Electroantennography, Single Sensillum Recordings)

The activation of olfactory sensory neurons by compounds like this compound can be directly measured using electrophysiological techniques, which record the electrical activity of these cells. The two primary methods used are Electroantennography (EAG) and Single Sensillum Recording (SSR). frontiersin.orgnih.gov

Electroantennography (EAG) measures the summed potential from all responding olfactory sensory neurons on the antenna. nih.gov It provides a general measure of the olfactory sensitivity of the entire antenna to a specific compound. An EAG recording typically shows a negative voltage deflection in response to an odor puff, and the amplitude of this deflection generally correlates with the intensity of the stimulus. This technique is highly effective for screening compounds to determine if they can be detected by an insect's olfactory system. researchgate.net

Single Sensillum Recording (SSR) is a more precise technique that measures the action potentials (spikes) from individual olfactory sensory neurons housed within a single sensillum. wikipedia.org By inserting a recording electrode into a sensillum, researchers can monitor the firing rate of one or a few neurons. wikipedia.orgyoutube.com This allows for the characterization of the response profile of a single neuron type, revealing its specificity and sensitivity to different odorants. nih.gov An increase in the spike frequency following stimulation with a compound indicates an excitatory response. nih.gov The data for (Z)-3-hexenyl butyrate in Table 2 is an example of results obtained through SSR. nih.govwhitemanlab.org

While this compound is recognized as a relevant semiochemical for many insect species, comprehensive, publicly available datasets detailing its specific dose-dependent EAG responses or SSR-based neuronal firing rates across various insect species are not extensively documented in the current literature. However, the established principles of these techniques confirm that as a volatile organic compound, it would elicit measurable electrophysiological responses in insects that possess the corresponding specific olfactory receptors.

Advanced Analytical Methodologies and Structural Elucidation

Chromatographic Separation and Detection Techniques

Chromatographic methods are fundamental for isolating (E)-Hex-3-enyl butyrate (B1204436) from complex mixtures of volatile compounds, such as those found in natural fruit essences or synthetic fragrance compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-Hex-3-enyl butyrate. In this method, the compound is first separated from other components in a sample based on its boiling point and affinity for the chromatographic column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process causes the molecule to fragment in a predictable and reproducible manner.

The resulting mass spectrum serves as a chemical fingerprint. For this compound (C₁₀H₁₈O₂), the mass spectrum displays a specific pattern of fragment ions. nist.gov The molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 170 is indicative of its molecular weight. nist.gov Key fragment ions arise from characteristic cleavages of the ester group and the hydrocarbon chain, which helps in its definitive identification. The mass spectrum for its stereoisomer, (Z)-Hex-3-enyl butyrate, shows a similar fragmentation pattern, highlighting the need for precise chromatographic separation. nih.govmassbank.eu

Table 1: Key Mass Spectral Fragments for Hex-3-enyl Butyrate Isomers This table presents the major mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of a hex-3-enyl butyrate isomer. This data is crucial for its identification via GC-MS.

| Spectra ID | Instrument Type | Ionization Mode | Top 5 Peaks (m/z and Relative Intensity) | Reference |

|---|---|---|---|---|

| 28363 | EI-B | positive | 82.0 (99.99), 67.0 (99.04), 71.0 (88.63), 43.0 (77.63), 41.0 (51.53) | nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME-GC-MS)

To enhance the detection of trace amounts of this compound in complex samples, GC-MS is often coupled with Headspace Solid-Phase Microextraction (HS-SPME). mdpi.comnih.gov This technique is a solvent-free sample preparation method where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a solid or liquid sample. mdpi.comnih.gov Volatile compounds, including this compound, are adsorbed onto the fiber, which is then directly inserted into the GC injector for analysis. mdpi.com

The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction temperature, and time. scielo.org.pe For general volatile analysis, fibers such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are commonly employed due to their broad applicability. nih.govscielo.org.pe Optimization of parameters is critical; for instance, studies on fruit volatiles have shown that adjusting temperature and salt concentration can significantly improve the extraction efficiency of esters and other aroma compounds. scielo.org.peresearchgate.net This method is widely used to analyze the aromatic profiles of fruits like apples, cherries, and jabuticaba. nih.govnih.govscielo.org.pe

Table 2: Typical Parameters for HS-SPME Analysis of Fruit Volatiles This table summarizes common experimental conditions for the extraction of volatile compounds from fruit matrices using HS-SPME, a technique applicable for the analysis of esters like this compound.

| Parameter | Typical Value/Condition | Purpose | Common Findings |

|---|---|---|---|

| Fiber Coating | DVB/CAR/PDMS | Adsorption of a wide range of volatile and semi-volatile compounds. | Effective for broad-spectrum analysis of fruit aromas, including esters, aldehydes, and alcohols. nih.govscielo.org.pe |

| Equilibration Temperature | 40-60 °C | To increase the vapor pressure of analytes in the headspace. | Higher temperatures generally improve extraction efficiency, but must be optimized to avoid degradation. scielo.org.pe |

| Extraction Time | 30-60 min | To allow for equilibrium to be reached between the sample headspace and the SPME fiber. | Sufficient time is needed to ensure maximum adsorption and reproducibility. researchgate.net |

| Salt Addition (e.g., NaCl) | 5-30% (w/v) | To increase the ionic strength of the sample, promoting the release of volatile compounds into the headspace ("salting-out" effect). | Often enhances the extraction of polar volatile compounds. scielo.org.pe |

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

A more recent and powerful technique for the analysis of volatile organic compounds is Gas Chromatography-Ion Mobility Spectrometry (GC-IMS). frontiersin.org This method adds another dimension of separation to traditional GC. nih.gov After compounds are separated in the GC column, they are ionized and enter an ion mobility spectrometer. Here, the ions are separated based on their size, shape, and charge as they drift through a gas under the influence of an electric field. frontiersin.org

GC-IMS offers several advantages, including high sensitivity, rapid analysis times, and the ability to operate at atmospheric pressure. mdpi.comnih.gov The output is a three-dimensional plot showing GC retention time, IMS drift time, and signal intensity, which provides a unique fingerprint for complex samples and enhances the accuracy of compound identification. nih.gov This technique is particularly valuable for separating isomers that may be difficult to resolve by GC alone and for analyzing the volatile profiles of foods and plants, such as cherry fruits and jujube flowers. frontiersin.orgresearchgate.net

Spectroscopic Characterization (General)

The fundamental identity of this compound is established through its basic chemical and physical properties, derived from spectroscopic data. Its molecular formula is C₁₀H₁₈O₂, corresponding to a monoisotopic mass of approximately 170.13 Da. nist.govnih.gov The full IUPAC name for the compound is [(E)-hex-3-enyl] butanoate. nist.gov As discussed, mass spectrometry is a primary tool for its characterization, providing confirmation of its molecular weight and a distinct fragmentation pattern that aids in its structural elucidation. nist.gov

Theoretical and Computational Chemistry Approaches

In addition to experimental analysis, theoretical and computational methods are employed to understand the chemical behavior of compounds like this compound, particularly the kinetics of their formation.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of this compound, DFT can be applied to model the esterification reaction between its precursors, (E)-hex-3-en-1-ol and butyric acid.

DFT calculations can elucidate the entire reaction mechanism, including the identification of transition states, intermediates, and the determination of activation energy barriers. nih.govresearchgate.net For acid-catalyzed esterification, studies on similar reactions, such as the formation of ethyl acetate (B1210297), have used DFT to show that the rate-determining step is typically the nucleophilic addition of the alcohol to the protonated carboxylic acid. nih.gov By calculating the potential energy surface of the reaction, researchers can predict the most favorable reaction pathway and understand the kinetics governing the formation of the ester. nih.govresearchgate.net This theoretical approach provides valuable insights that complement experimental kinetic studies. mdpi.com

Transition State Theory (TST) for Mechanistic Studies

Transition State Theory (TST) is a fundamental theoretical framework used to understand and predict the rates of chemical reactions. It provides insights into the energetic and structural properties of the transition state, an unstable, high-energy intermediate state that exists between reactants and products. nih.gov In the context of hexenyl butyrates, TST has been instrumental in elucidating the mechanisms of their atmospheric degradation, particularly their reactions with key oxidants like ozone (O₃).

Researchers have employed a combination of experimental methods, such as flow tube reactors, and theoretical calculations to investigate these reactions. nih.gov Theoretical studies often utilize Density Functional Theory (DFT) to optimize the geometries and calculate the energies and vibrational frequencies of all stationary points (reactants, transition states, and products) on the potential energy surface. nih.govwur.nl

Based on these DFT calculations, TST is then applied to compute the reaction rate constants. nih.gov This approach was used in a study on the gas-phase reactions of ozone with a series of cis-3-hexenyl esters, including cis-3-hexenyl butyrate. The study found that the calculated rate constants were in good agreement with experimental values, validating the theoretical model. nih.govwur.nl The results demonstrated that the reactivity of these esters towards ozone is significantly influenced by their chemical structure, such as the nature of the substituent group attached to the ester. nih.gov This combined experimental and theoretical approach provides a detailed understanding of the reaction kinetics and atmospheric fate of these important biogenic volatile organic compounds. wur.nl

| Compound | Rate Constant (k) in 10⁻¹⁷ cm³ per molecule per s |

|---|---|

| cis-3-Hexenyl formate | 4.06 ± 0.66 |

| cis-3-Hexenyl acetate | 5.77 ± 0.70 |

| cis-3-Hexenyl propionate | 7.62 ± 0.88 |

| cis-3-Hexenyl butyrate | 12.34 ± 1.59 |

Data sourced from a kinetic and mechanistic study on gas-phase reactions of ozone with a series of cis-3-hexenyl esters. nih.govwur.nl

Bioassay Techniques for Functional Analysis

Bioassays are essential for determining the biological function of volatile compounds like this compound, particularly in mediating insect behavior. These techniques allow researchers to observe and quantify the responses of organisms to specific chemical cues under controlled laboratory conditions.

The Y-tube olfactometer is a widely used apparatus in chemical ecology to study the olfactory responses of insects to volatile chemicals. nih.gov It consists of a Y-shaped glass tube where an insect is released at the base and can choose to move upwind into one of two arms, each carrying a different stream of air—one with a test odorant and one with a control (clean air). wur.nlnih.gov This binary choice design allows for the assessment of attraction or repellency.

In a study investigating the responses of the tea black tussock moth, Dasychira baibarana, to tea plant volatiles, a Y-tube olfactometer was used to evaluate the behavioral effects of several compounds, including (Z)-3-hexenyl butyrate. mdpi.com The results of these bioassays showed that male moths were significantly attracted to (Z)-3-hexenyl butyrate at various concentrations. mdpi.com This technique was crucial in identifying it as a behaviorally active compound for this species, providing valuable information for developing eco-friendly pest control strategies. mdpi.com Data collected in such assays typically include the first choice made by the insect and the time spent in each arm of the olfactometer. biocompare.com

To accurately study the composition of volatile blends as they are transmitted through the air, researchers use controlled volatile collection systems. These systems are designed to understand how the ratio of compounds in a plant's volatile profile changes over distance and under different environmental conditions, which is crucial for understanding how insects perceive these signals in nature.

One such system involves using a wind tunnel where volatiles are released from a source and collected at various points downwind. In one study, a blend of nine compounds, including (Z)-3-hexenyl butyrate, was released from an odor source, and samples were collected at different horizontal and vertical distances under varying wind speeds. This experimental setup allowed for the detailed analysis of how the volatile blend's composition becomes less similar to the original source with increasing distance, a factor that can significantly modulate insect behavior and community-level interactions.

Chemometric and Multivariate Statistical Analysis

The analysis of volatile profiles often generates large, complex datasets that require advanced statistical methods for interpretation. Chemometrics and multivariate statistical analyses are used to identify patterns and relationships within this data.

Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) and Principal Component Analysis (PCA) are two powerful multivariate techniques used for this purpose. While PCA is an unsupervised method used to explore patterns and groupings in data, OPLS-DA is a supervised method that aims to find the variables that best discriminate between predefined groups. lshtm.ac.uk

In the context of volatile analysis, PCA can be used to visualize the variation in scent profiles. For instance, in the wind tunnel study mentioned previously, PCA was applied to the profiles of volatiles collected at different points. mdpi.com The analysis generated score plots that showed how the chemical composition of the air samples clustered based on their distance from the odor source and the wind speed. mdpi.com The corresponding loading plots identified which specific compounds, including (Z)-3-hexenyl butyrate, were most responsible for the observed separation between the clusters. mdpi.com

OPLS-DA is particularly useful for identifying which specific volatile compounds are most significant in distinguishing between different sample classes (e.g., healthy vs. herbivore-damaged plants). lshtm.ac.uk By integrating an orthogonal signal correction filter, OPLS-DA effectively separates the variation in the data that is related to class discrimination from the variation that is unrelated (noise). lshtm.ac.uk This makes the resulting model easier to interpret and enhances the identification of potential biomarkers. lshtm.ac.uk For example, OPLS-DA could be applied to data from plants emitting this compound under different stress conditions to pinpoint its role, along with other volatiles, as a key differentiator in the plant's response.

| Abbreviation | Compound Name |

|---|---|

| He | (Z)-3-hexenol |

| HeA | (Z)-3-hexenyl acetate |

| HeB | (Z)-3-hexenyl butyrate |

| Be | Benzaldehyde |

| EB | Ethyl benzoate |

| Li | Limonene |

| EOc | (E)-β-ocimene |

| ZOc | (Z)-β-ocimene |

| DMNT | (E)-4,8-dimethyl-1,3,7-nonatriene |

Data sourced from a study on the profiles of volatiles in a wind tunnel. mdpi.com

Synthetic Approaches and Biotechnological Production

Chemical Synthesis Methodologies

Conventional chemical synthesis remains a fundamental approach for producing (E)-Hex-3-enyl butyrate (B1204436), especially for custom and research-scale quantities. The primary focus of these methods is to control the geometry of the carbon-carbon double bond to ensure the desired (E)-isomer is formed with high purity.

For laboratory and research purposes, (E)-Hex-3-enyl butyrate is typically synthesized via the esterification of (E)-3-hexen-1-ol with butyric acid or one of its reactive derivatives, such as butyryl chloride or butyric anhydride. The reaction is generally catalyzed by a strong acid.

The direct esterification reaction is as follows:

(E)-CH₃CH₂CH=CHCH₂CH₂OH + CH₃CH₂CH₂COOH ⇌ (E)-CH₃CH₂CH=CHCH₂CH₂O(C=O)CH₂CH₂CH₃ + H₂O

This equilibrium-driven reaction often requires the removal of water to achieve high yields. Companies specializing in fine chemicals offer custom synthesis services to produce this compound for research applications, ensuring availability for studies where commercial stock may be limited. thegoodscentscompany.com

Chiral synthesis and resolution are techniques employed to produce specific enantiomers of a chiral molecule. wikipedia.org An enantioselective synthesis is a chemical reaction that preferentially produces one of two or more stereoisomers. wikipedia.orguva.es However, the this compound molecule is achiral, meaning it does not have a chiral center and is not optically active. Therefore, the principles of chiral synthesis and resolution are not applicable to its production.

A critical aspect of synthesizing this compound is controlling the stereochemistry of the double bond to achieve high isomeric purity. The compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). These isomers can have different chemical and biological properties.

Commercial batches of the related (Z)-isomer often report the presence of the (E)-isomer as an impurity, sometimes ranging from 0.01% to 3.00%, highlighting the challenge of achieving perfect isomeric purity. thegoodscentscompany.com The synthesis of the precursor alcohol, (E)-3-hexen-1-ol, is key to ensuring the final product's isomeric integrity. Advanced synthetic methods that offer high stereoselectivity, such as specific variations of the Horner–Wadsworth–Emmons reaction or olefin metathesis, can be employed to produce the desired (E)-alkene precursor with high selectivity. nih.govresearchgate.net Analytical techniques, primarily gas chromatography (GC), are essential for verifying the isomeric ratio of the final product. nih.gov

Enzymatic and Biocatalytic Production Strategies

In response to the growing demand for "natural" and sustainably produced compounds, enzymatic and biocatalytic methods have become an important alternative to chemical synthesis. nih.gov These strategies utilize enzymes, most commonly lipases, to catalyze the esterification reaction under mild conditions.

Lipases are highly efficient biocatalysts for ester synthesis and are favored for their specificity, which reduces the formation of unwanted byproducts. ijsr.net The enzymatic synthesis of flavor esters like hexyl butyrate and the related (Z)-3-hexenyl butyrate has been extensively studied. nih.govpherobase.com These reactions can be performed via direct esterification of the alcohol and acid or through transesterification. nih.gov

Commonly used enzymes include lipases from Candida antarctica (often immobilized and sold as Novozym 435), Candida rugosa, and Mucor miehei. nih.govijsr.netpherobase.com Immobilizing the enzyme on a solid support enhances its stability and allows for easier recovery and reuse, making the process more cost-effective. nih.gov These biocatalytic reactions are often conducted in organic solvents like hexane (B92381) or in solvent-free systems where one of the reactants acts as the solvent, aligning with green chemistry principles. ijsr.netpherobase.com

Table 1: Examples of Enzymatic Synthesis of Related Flavor Esters

| Target Ester | Enzyme Used | Substrates | Key Finding |

| Hexyl butyrate | Candida rugosa lipase (B570770) (immobilized) | n-hexanol and butyric acid | Achieved 89.1% conversion and the biocatalyst retained 93% of its activity after six reuse cycles. nih.gov |

| Ethyl butyrate | Candida rugosa lipase (surfactant-coated) | Ethanol and butyric acid | Esterification increased with higher enzyme concentration and was favorable at lower temperatures. nih.gov |

| Pentyl valerate | Candida rugosa lipase (immobilized) | Pentanol and valeric acid | Immobilization led to a 2.5–5-fold increase in ester synthesis compared to the free enzyme. nih.gov |

| Isoamyl acetate (B1210297) | Mycelium-bound lipase from Aspergillus oryzae | Isoamyl alcohol and acetic acid | Achieved a 98% conversion rate in a batch system. unimi.it |

Industrial Applications in Agricultural Technology

This compound is a volatile organic compound (VOC) that functions as a semiochemical, a chemical substance that carries a message for an organism. Its application in agricultural technology is primarily focused on pest management.

In agriculture, this compound is investigated for its role as a kairomone. Kairomones are semiochemicals emitted by one species that benefit a receiving species. This compound is a derivative of green leaf volatiles (GLVs), which are released by plants when they are damaged by herbivores.

Research has shown that this compound can act as an attractant for beneficial insects, particularly parasitoid wasps. thegoodscentscompany.com These wasps are natural enemies of common agricultural pests. By attracting these parasitoids to crops, it is possible to enhance biological pest control. This strategy is a component of Integrated Pest Management (IPM), which aims to reduce reliance on synthetic pesticides.

For instance, electroantennogram (EAG) studies have been conducted to measure the olfactory responses of parasitoid wasps like Microplitis croceipes and Cotesia marginiventris to a variety of odor stimuli, including this compound. thegoodscentscompany.com A positive response indicates that the insect can detect the compound and may use it as a cue to locate its hosts (the herbivorous pests).

Table 2: Role of this compound in Pest Management

| Compound | Role | Target Organisms (Examples) | Agricultural Application |

| This compound | Kairomone (Attractant) | Microplitis croceipes, Cotesia marginiventris (Parasitoid Wasps) | Attracts natural enemies of pests to crops, enhancing biological control within Integrated Pest Management (IPM) programs. thegoodscentscompany.com |

Role as Model Compounds in Chemical Studies

Currently, there is a lack of specific research literature that explicitly designates "this compound" as a model compound for in-depth chemical studies. While the reactivity of its core functional groups—the ester and the carbon-carbon double bond—are well-understood principles in organic chemistry, detailed mechanistic or kinetic investigations focusing specifically on this molecule are not prominently available in the reviewed scientific literature.

In principle, due to its structure, "this compound" could serve as a model for studying a variety of chemical transformations. For instance, its carbon-carbon double bond could be a substrate in studies of electrophilic additions or catalytic hydrogenations. Similarly, the butyrate ester group could be used to investigate hydrolysis mechanisms or transesterification reactions. However, without specific studies to cite, any discussion of its role as a model compound would be speculative.

Future research may yet employ "this compound" or structurally similar compounds to elucidate specific chemical principles, at which point its role as a model compound could be more firmly established.

Environmental Chemistry and Degradation Pathways

Atmospheric Reactivity and Environmental Fate

Once released into the atmosphere, (E)-Hex-3-enyl butyrate (B1204436) is subject to various chemical processes that determine its atmospheric lifetime and the nature of its secondary products.

Kinetic and Mechanistic Studies of Gas Phase Reactions (e.g., with Ozone)

The reaction with ozone (O₃) is a significant atmospheric removal pathway for unsaturated compounds like (E)-Hex-3-enyl butyrate. Kinetic studies have been conducted on the cis-isomer, cis-3-hexenyl butyrate, providing valuable insights into the reactivity of this class of compounds. The reaction proceeds via the Criegee mechanism, where ozone adds across the carbon-carbon double bond to form a primary ozonide, which then rapidly decomposes.

A study on a series of cis-3-hexenyl esters measured the rate constant for the gas-phase reaction of cis-3-hexenyl butyrate with ozone at 298 K. This research provides crucial data for understanding the atmospheric persistence of this compound. The reactivity of these esters towards ozone is influenced by the nature of the substituent groups attached to the ester functional group.

Table 7.1: Rate Constants for the Gas-Phase Reaction of cis-3-Hexenyl Esters with Ozone at 298 K

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| cis-3-Hexenyl formate | (4.06 ± 0.66) x 10⁻¹⁷ |

| cis-3-Hexenyl acetate (B1210297) | (5.77 ± 0.70) x 10⁻¹⁷ |

| cis-3-Hexenyl propionate | (7.62 ± 0.88) x 10⁻¹⁷ |

| cis-3-Hexenyl butyrate | (12.34 ± 1.59) x 10⁻¹⁷ |

This table presents experimentally determined rate constants for the reaction of various cis-3-hexenyl esters with ozone, highlighting the influence of the ester group on reactivity.

Based on these kinetic data, atmospheric lifetimes can be calculated. The atmospheric lifetime (τ) of a compound with respect to its reaction with a specific oxidant is the inverse of the product of the reaction rate constant (k) and the average concentration of the oxidant ([Oxidant]). For the reaction with ozone, the lifetime of cis-3-hexenyl butyrate is estimated to be on the order of hours, indicating a relatively rapid degradation in the troposphere. This short lifetime suggests that the compound is unlikely to undergo long-range atmospheric transport.

Degradation Products and By-products

The ozonolysis of this compound is expected to yield a range of smaller, more oxidized volatile compounds. While specific product studies for the (E)-isomer are not extensively detailed in the available literature, the degradation of the structurally similar cis-3-hexenyl acetate provides strong indications of the likely products. The cleavage of the double bond by ozone leads to the formation of aldehydes and other oxygenated species.

For this compound, the primary degradation products from its reaction with ozone are anticipated to be:

Propanal: A three-carbon aldehyde formed from the fragmentation of the hexenyl chain.

Butyric acid 3-oxopropyl ester: An ester containing an aldehyde functional group.

Further atmospheric reactions of these primary products can lead to the formation of other secondary organic aerosols (SOA), organic acids, and smaller aldehydes. The atmospheric degradation of cis-3-hexenyl acetate has been noted to produce lung and eye irritants such as various aldehydes, esters, and organic acids.

Biotic and Abiotic Degradation Mechanisms

In addition to atmospheric reactions, this compound can be degraded through processes in other environmental compartments, such as soil and water, and within biological systems.

Lipid Peroxidation and Related Reactions

As an unsaturated fatty acid ester, this compound is susceptible to lipid peroxidation, a key process in the oxidative degradation of lipids. wikipedia.org This process is a free-radical chain reaction that involves three main stages: initiation, propagation, and termination. nih.gov

In the initiation phase, a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), abstracts a hydrogen atom from an allylic carbon (a carbon atom adjacent to a double bond) of the hexenyl chain. This creates a lipid radical (L•).

The propagation phase involves the reaction of the lipid radical with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from another unsaturated lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical. wikipedia.org

The termination phase occurs when two radical species react with each other to form a non-radical product, thus ending the chain reaction.

The primary products of lipid peroxidation are lipid hydroperoxides. wikipedia.org These can further decompose to form a complex mixture of secondary products, including volatile aldehydes (like propanal and hexanal), ketones, and other oxygenated compounds. nih.gov These secondary products are often responsible for the off-flavors and odors associated with rancidity in foods. While the general mechanism of lipid peroxidation is well-understood for polyunsaturated fatty acids, specific studies detailing the precise products and kinetics of this compound peroxidation are limited.

Environmental Modeling for Atmospheric Impact Assessment

Environmental fate models are crucial tools for predicting the distribution, persistence, and potential impacts of chemicals released into the environment. canada.caelsevierpure.com For volatile organic compounds like this compound, atmospheric models are used to simulate their transport, transformation, and deposition.

These models incorporate key chemical and physical properties of the compound, such as its vapor pressure, solubility, and reaction rate constants with atmospheric oxidants (e.g., O₃, OH radicals). By combining this information with meteorological data and emission inventories, models can estimate the atmospheric concentration of the compound over time and space.

Fugacity-based models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, are often employed to understand the partitioning and transport of chemicals between different environmental compartments (air, water, soil, and sediment). doi.org For atmospheric transport and chemistry, models like the global atmospheric model coupled with detailed watershed modeling can be utilized to predict the formation and deposition of degradation products. canada.ca

Conclusion and Future Research Directions

Synthesis of Current Understanding of (E)-Hex-3-enyl Butyrate (B1204436)

(E)-Hex-3-enyl butyrate is a volatile organic compound (VOC) belonging to the family of green leaf volatiles (GLVs), which are characteristic of the "green" smell of freshly cut leaves and plants. nih.govmdpi.com This ester is synthesized in plants through the lipoxygenase (LOX) pathway, specifically the hydroperoxide lyase (HPL) branch. mdpi.comnih.gov The biosynthesis begins with the release of polyunsaturated fatty acids, such as linolenic and linoleic acid, from galactolipids by lipases. nih.gov These fatty acids are then oxygenated by 13-lipoxygenases to form 13-hydroperoxides. mdpi.comnih.gov The hydroperoxide lyase enzyme cleaves these hydroperoxides to produce C6-aldehydes, such as (Z)-3-hexenal. nih.govmdpi.com This aldehyde can then be isomerized to its (E)-2-hexenal form, reduced to the corresponding alcohol, (E)-3-hexenol, and finally esterified with butanoyl-CoA to form this compound. mdpi.com

Chemically, this compound is characterized by the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . chemicalbook.comnih.gov Its physical properties, including boiling point and solubility, contribute to its volatility, which is crucial for its ecological functions.

This compound is naturally present in a variety of plants. It has been identified in species such as Citrus iyo, Quercus agrifolia, and Hancornia speciosa. nih.govthegoodscentscompany.com As a GLV, its production increases significantly when plants are subjected to biotic stresses like herbivory or pathogen infection. nih.govpnas.org

The ecological significance of this compound is multifaceted. It functions as a semiochemical in plant-insect interactions. nih.gov As a component of herbivore-induced plant volatiles (HIPVs), it plays a role in plant defense. nih.govdoi.org Plants release these volatiles upon damage to attract natural enemies of the attacking herbivores, an indirect defense mechanism. doi.orgnih.gov Furthermore, these volatiles can act as signaling molecules, inducing or priming defense responses in undamaged parts of the same plant or in neighboring plants. semanticscholar.orgnih.gov Specifically, the related compound (Z)-3-hexenyl butyrate has been shown to induce stomatal closure, which can enhance resistance to bacterial pathogens and drought. plantbiologyconference.commdpi.com

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the growing understanding of this compound, several knowledge gaps remain, opening up new avenues for research.

Enzymatic Specificity and Regulation: While the general biosynthetic pathway for GLVs is established, the specific enzymes and regulatory mechanisms controlling the final esterification step to produce this compound are not fully elucidated. Research is needed to identify the specific alcohol acyltransferases (AATs) responsible for its synthesis and to understand how their expression and activity are regulated in response to different environmental stimuli.

Mechanism of Action in Plant Signaling: The molecular mechanisms by which plants perceive this compound and translate this signal into a physiological defense response are largely unknown. Identifying the receptors and downstream signaling components involved in GLV perception is a key area for future research. Understanding this pathway could reveal how plants "eavesdrop" on their neighbors and prime their defenses. nih.gov

Role in Plant-Pathogen Interactions: While research has indicated that the (Z)-isomer can induce resistance to bacterial pathogens, the role of this compound in interactions with other pathogens, such as fungi and viruses, is an underexplored area. pnas.orgplantbiologyconference.com Investigating its potential antifungal or antiviral signaling properties could lead to new strategies for crop protection.

Potential for Interdisciplinary Studies Involving the Chemical Compound

The study of this compound offers significant potential for interdisciplinary research, integrating knowledge from chemistry, biology, ecology, and agriculture.

Chemical Ecology and Agricultural Science: A collaboration between chemical ecologists and agricultural scientists could explore the application of this compound in sustainable pest management. This could involve using it as a component in "push-pull" strategies, where it might repel pests from crops while attracting beneficial predatory or parasitic insects. nih.gov Its role in inducing stomatal closure could also be investigated for its potential to enhance drought tolerance in crops. plantbiologyconference.commdpi.com

Plant Molecular Biology and Biotechnology: By combining molecular biology with biotechnology, researchers could genetically modify crops to enhance the production and release of this compound in response to pest attacks. pnas.org This could lead to the development of crop varieties with improved inherent resistance to herbivores and pathogens, reducing the need for chemical pesticides.

Flavor Chemistry and Food Science: The distinct fruity and green aroma of hexenyl esters makes them valuable in the flavor and fragrance industry. arogreen.comelchemy.comthegoodscentscompany.com Interdisciplinary studies involving flavor chemists and food scientists could focus on optimizing the biocatalytic production of this compound for use as a natural flavoring agent in foods and beverages. mdpi.comanfinatural.com

Neuroethology and Entomology: Research at the intersection of neuroethology and entomology could investigate how the olfactory systems of insects detect and process the signal of this compound. Understanding the neural basis of insect responses to this compound could provide insights into host-plant selection by herbivores and host-finding by their natural enemies. nih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H18O2 | chemicalbook.comnih.gov |

| Molecular Weight | 170.25 g/mol | chemicalbook.comnih.gov |

| CAS Number | 53398-84-8 | chemicalbook.com |

| Appearance | Colorless clear liquid (est) | thegoodscentscompany.comflavscents.com |

| Boiling Point | 213.00 to 215.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.comflavscents.com |

| Flash Point | 79.00 °C (est) | thegoodscentscompany.comflavscents.com |

| Solubility | Soluble in alcohol; Insoluble in water | thegoodscentscompany.comflavscents.com |

Interactive Data Table 1: Chemical and Physical Properties of this compound

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-Hex-3-enyl butyrate, and how do stereochemical outcomes vary with reaction conditions?

- Methodology :

- Esterification : React (E)-Hex-3-en-1-ol with butyric acid under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or GC-MS. Yield optimization (e.g., ~88% reported for (Z)-isomer) requires temperature control (80–100°C) and stoichiometric excess of butyric acid .

- Transesterification : Use butyric acid esters (e.g., butyl butyrate) with (E)-Hex-3-en-1-ol under lipase catalysis for greener synthesis. Characterize stereochemistry via NMR (coupling constants for E/Z configuration) and polarimetry .

Q. How can researchers confirm the structural and stereochemical purity of this compound?

- Analytical Workflow :

- GC-MS : Compare retention indices and fragmentation patterns with authentic standards. Use chiral columns to resolve enantiomers.

- NMR : Analyze and spectra for diagnostic peaks (e.g., olefinic protons at δ 5.3–5.5 ppm, coupling constants for trans configuration) .

- IR Spectroscopy : Identify ester carbonyl stretch (~1740 cm⁻¹) and C=C stretch (~1650 cm⁻¹) .

Q. What are the standard protocols for quantifying this compound in complex matrices (e.g., biological samples)?

- Extraction & Detection :

- SPME-GC-MS : Solid-phase microextraction (SPME) paired with GC-MS enables trace-level detection. Optimize fiber coating (e.g., PDMS/DVB) for ester selectivity .

- LC-HRMS : Use reversed-phase C18 columns with ESI-MS in positive ion mode for high-resolution quantification. Validate with deuterated internal standards .

Advanced Research Questions

Q. How does this compound influence gut microbiota-derived short-chain fatty acid (SCFA) pathways, and what experimental models are suitable for mechanistic studies?

- Experimental Design :

- In Vitro : Treat human gut microbiota cultures with this compound (0.1–10 mM). Quantify SCFAs (butyrate, acetate) via GC-FID and monitor microbial diversity via 16S rRNA sequencing .

- In Vivo : Use HDAC3-knockout murine models fed high-fat diets. Administer this compound (100 mg/kg/day) and assess metabolic outcomes (body weight, insulin sensitivity) over 12 weeks .

Q. What strategies enhance the bioavailability and targeted delivery of this compound in therapeutic applications?

- Methodological Approaches :

- Prodrug Design : Synthesize triglyceride analogs (e.g., tributyrin derivatives) to improve intestinal absorption. Evaluate hydrolysis kinetics in simulated gastric fluid .

- Nanocarriers : Encapsulate in lipid nanoparticles (LNPs) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis and monitor pharmacokinetics in rodent models .

Q. How do contradictory data on butyrate esters’ pro-apoptotic vs. pro-survival effects in cancer models inform dose-response studies for this compound?

- Data Reconciliation Framework :

- Dose Optimization : Conduct MTT assays on colorectal cancer cell lines (e.g., HCT-116) across concentrations (0.1–10 mM). Validate apoptosis via caspase-3/7 activation and PARP cleavage .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dose-dependent pathways (e.g., PPARγ vs. NF-κB) .

Q. What regulatory considerations apply to this compound under EU chemical safety protocols?

- Compliance Strategies :

- ECHA Classification : Submit data on acute toxicity (OECD 423), mutagenicity (Ames test), and environmental persistence (OECD 301F). Address proposed classifications (e.g., H360D for reproductive toxicity) via in silico QSAR modeling .

- Labeling : Adhere to CLP regulations for hazard communication (e.g., pictograms, precautionary statements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。